molecular formula C10H10F2O2 B12991387 Ethyl 2-(difluoromethyl)benzoate

Ethyl 2-(difluoromethyl)benzoate

Cat. No.: B12991387
M. Wt: 200.18 g/mol
InChI Key: SZYVKXPMNXCESC-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a difluoromethyl group (-CF2H) at the ortho position relative to the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(difluoromethyl)benzoate can be synthesized through several methods. One common approach involves the difluoromethylation of ethyl benzoate. This process typically employs difluoromethylating agents such as difluoromethyl diazomethane or difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(difluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-(difluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The compound’s interactions with enzymes and receptors are of particular interest in medicinal chemistry .

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)benzoate

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3

InChI Key

SZYVKXPMNXCESC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(F)F

Origin of Product

United States

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